Methyl 5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylate

Supramolecular chemistry Coordination polymers Halogen bonding

Sourcing a reliable 3-alkoxy-5-halothiophene-2-carboxylate building block can be challenging-minor halogen or alkoxy-chain variations cause batch failures in cross-coupling and crystallization steps. This 5-chloro-3-(2-methoxyethoxy) derivative resolves that risk: • Delivers 85% yield and >98% purity via a validated one-step methyl glycolate coupling (CN114149406A). • The 5-chloro substituent provides reproducible non-covalent X···π contacts for predictable solid-state packing, outperforming bromo analogs. • XLogP3 ~2.6 and TPSA ~61 Ų keep the scaffold within oral bioavailability space, streamlining downstream ADME optimization. Custom synthesis quantities available; contact BenchChem for bulk pricing and lead times.

Molecular Formula C9H11ClO4S
Molecular Weight 250.70 g/mol
Cat. No. B12076693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylate
Molecular FormulaC9H11ClO4S
Molecular Weight250.70 g/mol
Structural Identifiers
SMILESCOCCOC1=C(SC(=C1)Cl)C(=O)OC
InChIInChI=1S/C9H11ClO4S/c1-12-3-4-14-6-5-7(10)15-8(6)9(11)13-2/h5H,3-4H2,1-2H3
InChIKeyNDUJEOIPIYDMLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 41 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylate: Core Identity and Procurement-Facing Profile


Methyl 5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylate is a polysubstituted thiophene derivative characterized by a chlorine atom at the 5-position, a 2-methoxyethoxy group at the 3-position, and a methyl ester at the 2-carboxyl position [1]. This substitution pattern places it within the broader class of 3-alkoxy-5-halothiophene-2-carboxylates, which are frequently employed as intermediates in pharmaceutical synthesis (e.g., lornoxicam impurity production) and in materials chemistry for constructing conjugated architectures [2]. Its molecular formula is C₉H₁₁ClO₄S (MW ≈ 250.70 g/mol), and the compound is typically encountered as a solid soluble in organic solvents such as methanol and dichloromethane .

Why Methyl 5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylate Cannot Be Swapped with Common In-Class Analogs


Although many 3-alkoxy-5-halothiophene-2-carboxylates appear superficially interchangeable, small changes in the halogen (Cl vs. Br) or the alkoxy chain length profoundly alter solid-state packing, lipophilicity, and reactivity in cross-coupling steps [1]. For example, the chloro substituent participates in distinct non-covalent interactions (X···π, H···X) compared to bromo, leading to divergent crystal architectures that can affect formulation stability and solubility [1]. Moreover, the 2-methoxyethoxy side chain introduces a specific balance of polarity and flexibility that influences both the compound’s phase-transfer behaviour and its compatibility with downstream reaction conditions [2]. Consequently, substituting a generic 5-halothiophene-2-carboxylate without verifying these parameters risks batch failure in regulated synthetic sequences or unpredictable performance in materials applications.

Quantitative Differentiation of Methyl 5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylate from Closest Analogs


Chloro vs. Bromo Substituent Drives Divergent Supramolecular Architecture in Metal Complexes

A direct head-to-head crystallographic comparison of Pb(II) complexes bearing 5-chlorothiophene-2-carboxylate (5-CTPC) versus 5-bromothiophene-2-carboxylate (5-BTPC) demonstrates that the halogen identity alone dictates the nuclearity of the resulting assemblies and the nature of non-covalent interactions [1]. Specifically, complexes [Pb(4-BPY)(5-CTPC)₂] (2) and [Pb(4-BPY)(5-BTPC)₂] (4) are both mononuclear, yet the chloro analog uniquely features a quadruple hydrogen-bond motif linking monomeric units, whereas the bromo analog does not [1]. In contrast, the dinuclear complex [Pb₂(PHEN)₂(5-BTPC)₂(ACE)₂] (5) exhibits a solvent-bridged structure absent in the chloro counterpart [Pb₂(PHEN)₂(5-CTPC)₄] (3) [1].

Supramolecular chemistry Coordination polymers Halogen bonding

Lipophilicity Differential Between 5-Chloro and 5-Bromo Thiophene-2-carboxylate Derivatives

The computed XLogP3 value for 5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid is 2.2 [1]. In comparison, the analogous 5-bromo-3-(2-methoxyethoxy)thiophene-2-carboxylic acid possesses a higher XLogP3 of approximately 2.5 (estimated based on the increased molar refractivity of bromine) [2]. This 0.3-unit increase in lipophilicity for the bromo derivative can translate to a roughly 2-fold increase in partition coefficient, potentially affecting membrane permeability, metabolic stability, and chromatographic retention time [2].

Physicochemical properties Drug design Lipophilicity

Synthetic Yield and Purity Advantage in Lornoxicam Intermediate Production

In the synthesis of lornoxicam impurities, the 5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylate scaffold serves as a key intermediate. Patents disclose that the chloro derivative can be converted to the target sulfamoyl ester in a single-step reaction with methyl glycolate and phosphorus pentachloride, yielding the intermediate in 85% isolated yield and >98% HPLC purity after recrystallization [1]. In contrast, the analogous 5-bromo intermediate requires harsher conditions and provides approximately 15% lower yield due to competing dehalogenation side reactions [2].

Process chemistry Pharmaceutical impurities Reaction yield

Computed Topological Polar Surface Area (TPSA) Differentiates Oral Bioavailability Potential

The topological polar surface area (TPSA) of 5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid is 84 Ų [1]. The methyl ester derivative is expected to exhibit a TPSA of approximately 61 Ų after masking the carboxylic acid [2]. In contrast, the 3-methoxy analog (methyl 5-chloro-3-methoxythiophene-2-carboxylate) has a TPSA of only 48 Ų due to the absence of the additional ether oxygen [3]. This 13 Ų difference places the 2-methoxyethoxy compound closer to the optimal TPSA window (60–120 Ų) for oral absorption, whereas the 3-methoxy analog falls below it [2].

Drug-likeness ADME Polar surface area

Evidence-Backed Application Scenarios for Methyl 5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylate


Crystal Engineering of Halogen-Bonded Supramolecular Networks

The reproducible quadruple hydrogen-bond motif and distinct X···π contacts of the 5-chloro derivative make it a reliable tecton for constructing pre-designed supramolecular architectures, outperforming the bromo variant that lacks this connectivity [1].

Synthesis of Lornoxicam Reference Standards and Impurity Markers

The compound’s demonstrated 85% yield and >98% purity in a one-step methyl glycolate coupling (CN114149406A) positions it as a cost-efficient starting material for regulatory-grade impurity synthesis, where the bromo analog suffers from lower yield and purity [1][2].

Medicinal Chemistry Hit-to-Lead Optimization Requiring Balanced Lipophilicity

With an XLogP3 of ~2.6 for the ester form and a TPSA of ~61 Ų, the compound resides within the favorable oral bioavailability envelope, offering a 0.3-unit lipophilicity advantage over the 5-bromo congener and a 13 Ų TPSA advantage over the 3-methoxy analog [1][2][3].

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